Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate

Description

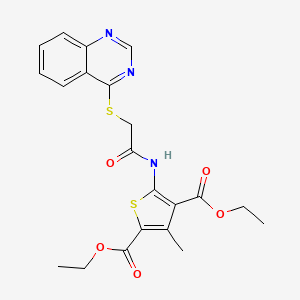

This compound features a central thiophene ring substituted with two ethyl ester groups at positions 2 and 4, a methyl group at position 3, and a 5-position acetamido linker bearing a quinazolin-4-ylthio moiety.

Properties

IUPAC Name |

diethyl 3-methyl-5-[(2-quinazolin-4-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-4-28-20(26)16-12(3)17(21(27)29-5-2)31-19(16)24-15(25)10-30-18-13-8-6-7-9-14(13)22-11-23-18/h6-9,11H,4-5,10H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUICQBYWSJSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate typically involves a multi-step process:

-

Formation of Quinazoline Derivative: : The quinazoline moiety can be synthesized starting from 2-aminobenzoic acid, which undergoes cyclization with formamide to form quinazolin-4-one. This intermediate is then thiolated using phosphorus pentasulfide to yield the quinazolin-4-ylthio derivative .

-

Synthesis of Thiophene Derivative: : The thiophene ring is constructed through a series of reactions starting from diethyl malonate, which is alkylated and then cyclized to form the thiophene core. The 3-methyl and 5-carboxylate groups are introduced via selective alkylation and esterification reactions .

-

Coupling Reaction: : The final step involves coupling the quinazolin-4-ylthio derivative with the thiophene derivative. This is typically achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and reduce reaction times. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring and the quinazoline moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

-

Substitution: : Nucleophilic substitution reactions can occur at the ester and amide groups. For example, the ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Aqueous sodium hydroxide, hydrochloric acid.

Major Products

Oxidation: Oxidized derivatives of the thiophene and quinazoline rings.

Reduction: Dihydroquinazoline derivatives.

Substitution: Carboxylic acids from ester hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes due to its quinazoline moiety, which is known for its bioactivity. It is being investigated for its potential to inhibit kinases, which are crucial in many cellular processes .

Medicine

In medicine, the compound is being explored for its anticancer properties. The quinazoline ring system is a common scaffold in many anticancer agents, and preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties due to the presence of the thiophene ring, which is known for its conductive properties .

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate involves its interaction with molecular targets such as kinases. The quinazoline moiety binds to the ATP-binding site of kinases, inhibiting their activity and thus affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular properties, and reported biological activities:

Structural and Functional Analysis

Substituent Impact on Activity

- Electron-Withdrawing Groups (e.g., Trifluoroacetyl) : Enhance binding affinity to bacterial targets (e.g., AvrRps4 protein) via dipole interactions or hydrogen bonding .

- Bulkier Substituents (e.g., Tricyclic Systems) : Higher molecular weight analogs (e.g., 597.73 g/mol) may face solubility challenges but could target specific enzymes or DNA structures .

Physicochemical Properties

- Solubility : Smaller analogs (e.g., trifluoroacetyl derivative, 368.33 g/mol) likely exhibit better aqueous solubility than bulkier derivatives.

Biological Activity

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes a thiophene ring, a quinazoline moiety, and carboxylate groups, which are significant for its biological activity.

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The incorporation of the quinazoline moiety in this compound enhances its ability to inhibit tumor cell proliferation. In vitro studies have shown that derivatives with similar structures can effectively inhibit various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

2. Antimicrobial Properties

Compounds containing quinazoline and thiophene rings have demonstrated antimicrobial activity against a range of pathogens. The biological assays suggest that the compound may inhibit bacterial growth through mechanisms that involve interference with bacterial cell wall synthesis or protein synthesis .

3. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:

- Dipeptidyl Peptidase IV (DPP-IV) : Known for its role in glucose metabolism and implicated in diabetes, some derivatives have shown promising DPP-IV inhibitory activity, making them potential candidates for antidiabetic therapies .

- Cyclooxygenase (COX) : The anti-inflammatory potential is attributed to the inhibition of COX enzymes, which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinazoline and thiophene moieties can significantly impact the biological activity of the compound. For instance:

- Substitution Patterns : Bulky groups on the acetamide moiety enhance anticancer efficacy.

- Functional Groups : The presence of electron-withdrawing groups increases potency against specific targets like DPP-IV and COX enzymes .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Quinazolinone Derivatives : A study found that quinazolinone-based hybrids exhibited IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, indicating their potential as anticancer agents .

- Thiazole and Quinazoline Hybrids : These hybrids showed significant anti-inflammatory and analgesic activities in preclinical models, further supporting the therapeutic potential of compounds containing these structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.